molecular formula C17H16FN2OS+ B1229562 5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol

5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol

Cat. No. B1229562
M. Wt: 315.4 g/mol
InChI Key: LWQDKRRUELJQKU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol is a substituted aniline.

Scientific Research Applications

Anticancer Potential

The imidazo[2,1-b]thiazole derivative, similar in structure to 5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol, has shown potential as an anticancer agent. Novel analogues of this compound, with variations in the aralkyl group and imidazothiadiazole molecules, have demonstrated strong cytotoxicity against leukemia cells. These findings suggest potential chemotherapeutic applications (Karki et al., 2011).

Anti-inflammatory Activity

A regiospecific synthesis of imidazo[2,1-b]thiazole derivatives, structurally related to the compound of interest, displayed anti-inflammatory activity. This was confirmed through a mouse ear inflammation assay, although the inhibition of edema was less effective compared to a known anti-inflammatory agent (Shilcrat et al., 1991).

Structural Analysis

Studies on closely related imidazo[2,1-b]thiazole derivatives have provided insights into their molecular structure. For instance, the crystal structure of a 5,6-dihydroimidazo[2,1-b]thiazole derivative showed the planarity of phenyl, pyrazole, and thiazole rings, which is important for understanding their biological activity (Zukerman-Schpector).

Anthelmintic and Anti-inflammatory Activities

Some novel imidazo[2,1-b]thiazole sulfides and sulfones have shown significant anthelmintic and anti-inflammatory activities. This suggests a potential for the development of new therapeutic agents (Shetty et al., 2010).

Antimicrobial and Antituberculosis Activities

Imidazo[2,1-b]thiazole derivatives have been synthesized with promising antimicrobial activities, including against Mycobacterium tuberculosis, highlighting their potential in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010); (Abhale et al., 2016).

properties

Product Name

5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol

Molecular Formula

C17H16FN2OS+

Molecular Weight

315.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol

InChI

InChI=1S/C17H16FN2OS/c18-14-8-6-13(7-9-14)17(21)12-19(15-4-2-1-3-5-15)16-20(17)10-11-22-16/h1-9,21H,10-12H2/q+1

InChI Key

LWQDKRRUELJQKU-UHFFFAOYSA-N

SMILES

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O

Canonical SMILES

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
Reactant of Route 2
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
Reactant of Route 3
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
Reactant of Route 4
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
Reactant of Route 5
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
Reactant of Route 6
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol

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